AP1867-2-(carboxymethoxy)

PROTAC Targeted Protein Degradation Chemical Biology

Researchers synthesizing dTAG degraders face complete activity loss when substituting the FKBP12F36V-binding ligand isomer. AP1867-2-(carboxymethoxy) (Ortho AP1867) is the only validated precursor for CRBN-recruiting heterobifunctional degraders such as dTAG-7 and dTAG-13. • Ortho-positioned carboxylic acid 'exit vector' enables modular conjugation to E3 ligase ligands without disrupting FKBP12F36V binding. • Head-to-head studies confirm only ortho-substituted degraders productively engage the FKBP12F36V-CRBN ternary complex; meta-isomers show negligible activity. • Foundational ligand for dTAG-Biotin and dTAG-Fluorescein probe synthesis.

Molecular Formula C38H47NO11
Molecular Weight 693.8 g/mol
CAS No. 2230613-03-1
Cat. No. B1436425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP1867-2-(carboxymethoxy)
CAS2230613-03-1
Molecular FormulaC38H47NO11
Molecular Weight693.8 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O
InChIInChI=1S/C38H47NO11/c1-7-26(25-21-33(46-4)36(48-6)34(22-25)47-5)37(42)39-19-11-10-13-28(39)38(43)50-30(27-12-8-9-14-29(27)49-23-35(40)41)17-15-24-16-18-31(44-2)32(20-24)45-3/h8-9,12,14,16,18,20-22,26,28,30H,7,10-11,13,15,17,19,23H2,1-6H3,(H,40,41)/t26-,28-,30+/m0/s1
InChIKeyUYXSZUBFOQLRNQ-BTIIJPOSSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AP1867-2-(carboxymethoxy) (CAS 2230613-03-1) for PROTAC dTAG System Synthesis: A Strategic Ortho-Functionalized FKBP12F36V Ligand Building Block


The compound 2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid, also known as AP1867-2-(carboxymethoxy) or Ortho AP1867, is a synthetic ligand derived from AP1867, a well-characterized binder of the FKBP12F36V mutant protein [1]. It is a critical precursor for synthesizing heterobifunctional degraders used in the degradation tag (dTAG) system, a powerful chemical biology platform for rapid and target-specific protein knockdown [2]. The compound's key feature is a strategically positioned carboxylic acid group on the ortho position, which serves as a functional 'exit vector' for conjugation to E3 ligase ligands via linkers without disrupting binding to the target protein .

Why AP1867-2-(carboxymethoxy) (CAS 2230613-03-1) is Not Interchangeable with Meta-AP1867 or Other FKBP12 Ligands in dTAG System Construction


In the context of building a functional dTAG degrader, the precise geometry of the 'exit vector'—the point of chemical linkage to an E3 ligase ligand—is paramount for inducing a stable and productive ternary complex. Substituting AP1867-2-(carboxymethoxy) (ortho-isomer) with the more common AP1867 (meta-isomer, CAS 195514-23-9) or other functionalized variants like AP1867-3-(aminoethoxy) will alter this vector, potentially leading to suboptimal degrader orientation, reduced degradation efficiency, or complete loss of activity . Direct head-to-head comparisons within the foundational dTAG study reveal that only ortho-substituted degrader molecules (such as those derived from the target compound) favorably engage the FKBP12F36V-CRBN complex, while meta-substituted versions show limited or no activity [1]. Therefore, generic substitution cannot be made without risking the integrity and outcome of the experiment.

Comparative Evidence for AP1867-2-(carboxymethoxy) (CAS 2230613-03-1) vs. Meta-AP1867 in dTAG Degrader Performance


Ortho- vs. Meta-Substitution in dTAG Molecules: A Decisive Impact on Ternary Complex Engagement

The functional consequence of the ortho- versus meta-substitution was directly assessed in the foundational dTAG study by Nabet et al. (2018). The study states that 'ortho-substituted molecules (dTAG-7 and dTAG-13) favorably engaged with FKBP12F36V and CRBN,' while the meta-substituted analog exhibited 'limited activity' towards the same complex [1]. This indicates that the ortho-vector provided by AP1867-2-(carboxymethoxy) is a critical determinant of degrader efficacy.

PROTAC Targeted Protein Degradation Chemical Biology

Strategic Ortho-Positioning: A Defined 'Exit Vector' for Controlled Conjugation Chemistry

AP1867-2-(carboxymethoxy) is differentiated from the parent ligand AP1867 by the precise placement of the carboxymethoxy functional group on the ortho position of the phenyl ring . In contrast, the commonly available AP1867 (CAS 195514-23-9) features this group in the meta position [1]. The ortho position is specifically designed as an 'exit vector' that projects the carboxylic acid moiety away from the FKBP12F36V binding pocket, allowing for further chemical derivatization (e.g., coupling to linkers) without interfering with ligand binding ability .

Chemical Synthesis PROTAC Linker Chemistry FKBP12F36V Ligand

Core Application Scenarios for AP1867-2-(carboxymethoxy) (CAS 2230613-03-1) Based on Proven Differentiation


Synthesis of First-Generation CRBN-Recruiting dTAG Degraders (e.g., dTAG-7, dTAG-13)

This compound is the essential FKBP12F36V-binding building block for synthesizing heterobifunctional degraders that recruit the cereblon (CRBN) E3 ligase complex. Evidence shows that only the ortho-substituted versions of these degraders favorably engage the target ternary complex, making this specific building block non-negotiable for reproducing published results with dTAG-7 or dTAG-13 [1]. Researchers aiming to create new CRBN-based PROTACs using the validated FKBP12F36V tag must use this ortho-functionalized precursor to ensure a productive degrader orientation .

Creation of Novel Chemical Biology Tools and Affinity Probes (e.g., dTAG-Biotin, dTAG-Fluorescein)

The ortho-positioned carboxylic acid 'exit vector' of AP1867-2-(carboxymethoxy) is designed for modular conjugation. It is the foundational ligand used to create downstream tools like dTAG-Biotin for proteomics and enrichment studies, and dTAG-Fluorescein for visualizing FKBP12F36V-tagged proteins in live cells [1]. Using an alternative FKBP12 ligand would compromise the selective and high-affinity binding required for these applications, which are critical for validating the dTAG system in a given cellular model .

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